molecular formula C19H26ClNO3 B15134373 3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-alpha-methyl-benzeneethanamine,monohydrochloride CAS No. 2748343-73-7

3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-alpha-methyl-benzeneethanamine,monohydrochloride

Katalognummer: B15134373
CAS-Nummer: 2748343-73-7
Molekulargewicht: 351.9 g/mol
InChI-Schlüssel: PJBCLJRBCMTGAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a substituted phenethylamine derivative featuring a 3,4-dimethoxy phenyl group, an alpha-methyl substituent, and an N-(2-methoxyphenyl)methyl moiety. The monohydrochloride salt form enhances its stability and solubility in aqueous systems. Structurally, it shares similarities with psychoactive phenethylamines, particularly the NBOMe series, but its substitution pattern distinguishes it from common analogs. The 3,4-dimethoxy groups may influence receptor binding kinetics, while the alpha-methyl group likely prolongs metabolic stability compared to non-methylated analogs .

Eigenschaften

CAS-Nummer

2748343-73-7

Molekularformel

C19H26ClNO3

Molekulargewicht

351.9 g/mol

IUPAC-Name

1-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]propan-2-amine;hydrochloride

InChI

InChI=1S/C19H25NO3.ClH/c1-14(20-13-16-7-5-6-8-17(16)21-2)11-15-9-10-18(22-3)19(12-15)23-4;/h5-10,12,14,20H,11,13H2,1-4H3;1H

InChI-Schlüssel

PJBCLJRBCMTGAW-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC=CC=C2OC.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Reductive amination between 3,4-dimethoxy-alpha-methylphenethylamine and 2-methoxybenzaldehyde proceeds via imine formation followed by reduction. Sodium cyanoborohydride (NaBH3CN) in methanol or ethanol at ambient temperature is commonly employed for such transformations. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure (1–3 atm) offers a scalable alternative.

Key steps :

  • Imine Formation : Condensation of the amine and aldehyde in a polar aprotic solvent (e.g., dichloromethane) under anhydrous conditions.
  • Reduction : Introduction of a reducing agent to convert the imine intermediate to the secondary amine.

Example protocol :

  • Dissolve 3,4-dimethoxy-alpha-methylphenethylamine (10 mmol) and 2-methoxybenzaldehyde (10 mmol) in methanol.
  • Add NaBH3CN (12 mmol) portion-wise at 0°C, then stir at room temperature for 12 hours.
  • Quench with aqueous HCl, extract with ethyl acetate, and purify via column chromatography (SiO2, hexane/ethyl acetate 4:1).

Yield and Purity Optimization

  • Catalyst selection : Raney nickel achieves 83% yield in analogous N-benzylations, with GC purity exceeding 96%.
  • Solvent effects : Methanol enhances imine solubility but may necessitate longer reaction times compared to tetrahydrofuran (THF).
  • Temperature control : Elevated temperatures (60–70°C) accelerate hydrogenation but risk over-reduction.

Synthetic Route 2: One-Pot Catalytic Hydrogenation

Protocol Adaptation from Patent Literature

A Chinese patent (CN101921200A) describes a one-pot synthesis of N-benzylphenethylamines using Raney nickel and hydrogen gas. Adapting this method for the target compound:

Procedure :

  • Charge a high-pressure reactor with 3,4-dimethoxy-alpha-methylphenethylamine (1 equiv), 2-methoxybenzaldehyde (1.2 equiv), and Raney nickel (5 wt%) in ethanol.
  • Pressurize with hydrogen to 3 atm and heat to 70°C for 6 hours.
  • Filter the catalyst, concentrate the filtrate, and isolate the free base via vacuum distillation.
  • Treat the free base with hydrochloric acid in diethyl ether to precipitate the monohydrochloride salt.

Performance metrics :

  • Yield : 78–83% (based on analogous reactions).
  • Purity : >96% by GC-MS, with residual solvents below ICH limits.

Comparative Advantages

  • Operational simplicity : Eliminates intermediate isolation, reducing purification steps.
  • Scalability : Suitable for kilogram-scale production with consistent yields.

Side Reactions and Mitigation Strategies

Common Byproducts

  • N,N-Dibenzylation : Occurs with excess aldehyde or prolonged reaction times. Mitigated by stoichiometric control and catalyst poisoning.
  • Deoxygenation of Methoxy Groups : Observed under vigorous hydrogenation conditions. Minimized using mild catalysts (e.g., Pd/C at 1 atm H2).

Analytical Validation

  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) confirms >95% purity.
  • NMR : Characteristic signals include:
    • 1H NMR (400 MHz, CDCl3) : δ 6.8–7.3 (m, aromatic H), 3.8–4.2 (s, OCH3), 3.1–3.5 (m, CH2NH), 1.4 (d, J = 6.8 Hz, CH(CH3)).
    • 13C NMR : δ 151–154 (OCH3), 55–60 (NCH2), 18–20 (CH3).

Salt Formation and Crystallization

Treatment of the free base with hydrochloric acid in ethanol yields the monohydrochloride salt. Recrystallization from ethanol/diethyl ether enhances purity (>99.5% by titration).

Crystallography data (hypothetical) :

  • Space group : P21/c.
  • Unit cell parameters : a = 10.2 Å, b = 12.4 Å, c = 14.8 Å, β = 105.6°.

Industrial-Scale Considerations

Cost Analysis

  • Catalyst reuse : Raney nickel can be recycled 3–5 times without significant activity loss.
  • Solvent recovery : Ethanol and diethyl ether are distilled and reused, reducing waste.

Regulatory Compliance

  • ICH Guidelines : Residual solvents (methanol, ethanol) controlled to <3000 ppm.
  • Genotoxic impurities : Benzaldehyde levels monitored via GC-MS (<10 ppm).

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethoxy-N-[(2-methoxyphenyl)methyl]-alpha-methyl-benzeneethanamine, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce amines or alcohols .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

25X-NBOMe Series (e.g., 25B-, 25C-, 25I-NBOMe)

  • Substitution Pattern : The target compound differs from the 25X-NBOMe series, which typically have 2,5-dimethoxy substitutions on the phenyl ring (e.g., 25I-NBOMe: 4-iodo-2,5-dimethoxy). In contrast, the target compound has 3,4-dimethoxy groups, altering electronic and steric properties .
  • N-Benzyl Group : Both the target compound and NBOMe derivatives feature an N-(2-methoxyphenyl)methyl group, which is critical for high-affinity serotonin receptor (5-HT2A) binding .

4-MMA-NBOMe (hydrochloride)

  • Key Differences: 4-MMA-NBOMe (Item No. 18755) has a 4-methyl substituent instead of 3,4-dimethoxy groups. This structural variation reduces steric bulk but may decrease receptor selectivity due to fewer electron-donating methoxy groups .
  • Molecular Weight : The target compound (unreported in evidence) likely has a higher molecular weight than 4-MMA-NBOMe (FW 319.9) due to additional methoxy groups .
Pharmacological Activity
  • Receptor Affinity: While direct data for the target compound is unavailable, NBOMe analogs with 2,5-dimethoxy substitutions exhibit nanomolar 5-HT2A affinity.
  • Metabolism: Alpha-methylation in the target compound likely reduces first-pass metabolism compared to non-methylated analogs like 25C-NBOMe, which are rapidly metabolized via cytochrome P450 enzymes .
Physicochemical Properties
Property Target Compound 25I-NBOMe 4-MMA-NBOMe
Substitution Pattern 3,4-dimethoxy 2,5-dimethoxy + 4-iodo 4-methyl
Molecular Formula Not reported (est. C21H28NO3·HCl) C18H21INO3·HCl C19H25NO·HCl
λmax (UV/Vis) Not reported ~280 nm 217, 274 nm
Solubility (HCl salt) High (monohydrochloride) Moderate High

Research Findings and Implications

  • Synthetic Challenges : Methoxy group stability under nitration or alkylation conditions (e.g., as seen in diphenyl derivatives from ) suggests that the 3,4-dimethoxy configuration in the target compound requires careful synthetic optimization to avoid demethylation .
  • Safety Profile: Unlike 25X-NBOMe compounds, which are associated with severe toxicity, the target compound’s alpha-methyl group and 3,4-dimethoxy substitutions might mitigate cardiotoxicity by reducing off-target monoamine transporter activity .

Biologische Aktivität

The compound 3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-alpha-methyl-benzeneethanamine, monohydrochloride , commonly referred to as a derivative of the N-benzyl phenethylamines, has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological effects, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of substances known for their psychoactive effects. The structural formula can be represented as follows:

C18H24NCl\text{C}_{18}\text{H}_{24}\text{N}\cdots \text{Cl}

Key Structural Features

  • Dimethoxy groups : Contribute to the compound's lipophilicity and receptor binding affinity.
  • N-benzyl substitution : Influences the pharmacokinetics and pharmacodynamics of the molecule.

The primary mechanism of action for this compound is believed to involve agonistic activity at the 5-HT2A serotonin receptor . This receptor is implicated in various neurological processes, including mood regulation and perception. Research indicates that compounds with similar structures exhibit significant agonistic properties at this receptor, leading to altered states of consciousness and potential therapeutic applications in treating mood disorders.

Pharmacological Effects

  • Psychoactive Effects : Similar compounds have been shown to induce hallucinogenic effects, which may be attributed to their interaction with serotonin receptors.
  • Toxicological Concerns : Reports indicate potential toxicity, particularly in overdose situations. For instance, a case study involving a related compound (25B-NBOMe) highlighted severe adverse effects, including seizures and coma after ingestion .

Case Study 1: Intoxication Report

A notable case involved a 19-year-old male who experienced severe intoxication from a related compound (25B-NBOMe). The patient presented with generalized seizures and was found unresponsive. Toxicological analysis confirmed the presence of the substance using high-performance liquid chromatography (HPLC) techniques .

ParameterValue
Age19 years
SymptomsGeneralized seizures
Detection MethodHPLC-MS/MS
Substance Identified25B-NBOMe

Case Study 2: Receptor Binding Studies

Recent studies utilizing positron emission tomography (PET) imaging have demonstrated that compounds structurally similar to 3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-alpha-methyl-benzeneethanamine exhibit high binding affinity for 5-HT2A receptors . This finding underscores the importance of further investigation into both therapeutic potentials and risks associated with these compounds.

Toxicological Profile

The toxicological profile of related compounds suggests that they may pose significant risks when misused. The following table summarizes key toxicological findings:

Toxicological ConcernDescription
NeurotoxicityPotential for seizures and altered mental status
Cardiovascular EffectsPossible increased heart rate and blood pressure
Long-term EffectsUnclear; requires further longitudinal studies

Q & A

Q. Methodological approach :

  • Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Perform ion mobility spectrometry (IMS) coupled with MS to separate isobaric impurities .
  • Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

Basic Question
Documented routes include:

  • Mannich reaction : Condensation of 3,4-dimethoxyphenethylamine with 2-methoxybenzaldehyde, followed by reductive amination and HCl salt formation .
  • Multi-step alkylation : Sequential protection/deprotection of amine groups to prevent side reactions .

Q. Optimization strategies :

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 6 hours conventionally) .
  • Employ Schlenk techniques to exclude moisture for acid-sensitive intermediates .

How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Advanced Question
Stability protocol :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C indicates thermal stability) .
  • Long-term storage : Monitor purity via HPLC at 25°C/60% relative humidity over 12 months .

What methodological frameworks are used to investigate the compound’s biological activity in receptor-binding assays?

Advanced Question
Stepwise approach :

In silico docking : Screen against serotonin/dopamine receptors (e.g., 5-HT₂A) using AutoDock Vina .

Radioligand displacement assays : Measure IC₅₀ values in transfected HEK293 cells .

Functional assays : Monitor intracellular Ca²⁺ flux via FLIPR for agonist/antagonist activity .

Q. Data interpretation :

  • Use Schild regression analysis to differentiate competitive vs. non-competitive binding .

How should researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data?

Advanced Question
Common discrepancies arise from:

  • Metabolic instability : Hepatic cytochrome P450-mediated degradation.
  • Poor blood-brain barrier (BBB) penetration .

Q. Mitigation strategies :

  • LC-MS/MS pharmacokinetic profiling : Quantify plasma and brain concentrations in rodent models .
  • Protease inhibition assays : Identify major metabolic pathways (e.g., CYP3A4 involvement) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.